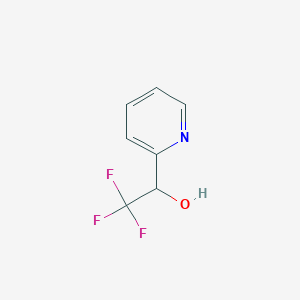

2,2,2-Trifluoro-1-pyridin-2-ylethanol

Descripción

Significance of Trifluoromethyl Groups in Organic Molecules

The trifluoromethyl group is a compact, highly electronegative, and lipophilic substituent that significantly alters the characteristics of a parent molecule. fiveable.meresearchgate.net Its introduction is a widely used strategy in drug design to fine-tune the properties of organic compounds to optimize their therapeutic potential. nih.govwechemglobal.com

The trifluoromethyl group exerts a powerful influence on the reactivity and stability of organic molecules primarily through the strength of the carbon-fluorine bond and its strong electron-withdrawing nature.

Chemical Stability : The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond. mdpi.com This inherent strength renders the trifluoromethyl group exceptionally stable and resistant to chemical, thermal, and metabolic degradation. mdpi.com Molecules containing a -CF3 group are less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes, which are responsible for the metabolism of many foreign compounds. fiveable.me

Electronic Effects : As a potent electron-withdrawing group, the -CF3 moiety can significantly lower the basicity of nearby functional groups. wikipedia.org For example, the acidity of an adjacent alcohol is increased, as seen in 2,2,2-trifluoroethanol (B45653) compared to ethanol (B145695). wikipedia.orgwikipedia.org This modification of electronic properties can alter reaction pathways and the binding interactions of a molecule. fiveable.me

Steric Profile : Despite containing three fluorine atoms, the trifluoromethyl group has a compact steric profile with a small van der Waals radius, allowing it to act as a bioisostere for groups like chlorine or methyl. mdpi.comwikipedia.org

Table 1: Comparison of Bond Properties

| Property | C-F Bond | C-H Bond |

|---|---|---|

| Bond Dissociation Energy (kJ/mol) | ~485 | ~414 |

| Electronegativity of Halogen/Hydrogen (Pauling Scale) | 4.0 | 2.2 |

The introduction of a trifluoromethyl group is a key strategy for enhancing the pharmacological profile of drug candidates. mdpi.com Its unique properties can lead to improved efficacy and pharmacokinetics.

Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. wechemglobal.commdpi.com This is a critical factor for drugs targeting the central nervous system. mdpi.com

Metabolic Stability : As mentioned, the strength of the C-F bonds increases resistance to metabolic breakdown. This can prolong a drug's half-life in the body, leading to a longer duration of action. fiveable.meresearchgate.net

Binding Affinity : The high electronegativity of the fluorine atoms can improve a molecule's binding affinity to its biological target through enhanced electrostatic and hydrogen bonding interactions. researchgate.netmdpi.com The substitution of a methyl group with a trifluoromethyl group can sometimes increase biological activity by an order of magnitude or more. acs.org This can lead to greater potency and selectivity for the target receptor or enzyme. mdpi.com

Overview of Pyridinyl Carbinols in Synthesis and Medicinal Chemistry

Pyridinyl carbinols, which feature a hydroxyl group attached to a carbon atom that is itself bonded to a pyridine (B92270) ring, are important structural motifs. The combination of the pyridine heterocycle and the carbinol functionality creates a versatile scaffold for chemical synthesis and drug discovery.

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 7000 drug molecules. rsc.orgnih.gov This nitrogen-containing heterocycle is an isostere of benzene (B151609) and is a fundamental component of many natural products, including alkaloids and vitamins. rsc.orgnih.govnih.gov

Biological Significance : Pyridine derivatives are integral to essential biological molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and pyridoxal (B1214274) phosphate (B84403) (a form of Vitamin B6). nih.govbohrium.com

Pharmacological Diversity : The pyridine scaffold is found in drugs with a vast range of therapeutic applications, including antiviral (e.g., Atazanavir), anticancer (e.g., Imatinib), anti-inflammatory, and antimicrobial agents. nih.govnih.govbohrium.com

Chemical Versatility : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, allowing for the formation of salts to improve solubility and formulation. The ring's electronic nature also allows for a variety of chemical modifications. nih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Atazanavir | Antiviral (HIV) |

| Imatinib | Anticancer |

| Milrinone | Vasodilator |

| Fluazifop-butyl | Herbicide |

The carbinol group (a hydroxyl group attached to a carbon) is a fundamental functional group in organic chemistry that plays a crucial role in both synthesis and molecular interactions.

Synthetic Handle : The hydroxyl group of a carbinol is a versatile synthetic intermediate. It can be oxidized to a ketone or aldehyde, converted into a leaving group for substitution reactions, or used to form esters and ethers. This versatility makes carbinols valuable starting points for building more complex molecules. imperial.ac.ukyoutube.com

Hydrogen Bonding : The -OH group can act as both a hydrogen bond donor and acceptor. This ability is critical for a molecule's interaction with biological targets like enzymes and receptors, often anchoring the molecule in the binding site and contributing to its biological activity.

Chirality : If the carbinol carbon is attached to four different groups, it becomes a chiral center. Many biological systems are stereospecific, meaning that different enantiomers (mirror-image isomers) of a drug can have vastly different activities. The synthesis of specific stereoisomers of chiral carbinols is therefore a significant area of research.

Historical Context and Evolution of Research on Fluoroalcohols and Pyridinyl Ethanols

The development of compounds like 2,2,2-Trifluoro-1-pyridin-2-ylethanol is built upon decades of research in distinct but converging fields of chemistry.

Fluoroalcohols : The history of organofluorine chemistry began even before the isolation of elemental fluorine. nih.gov Early milestones include Alexander Borodin's report of the first organofluorine compound in the 19th century. nih.gov However, the field remained relatively undeveloped due to the challenges of handling highly reactive fluorinating agents. nih.gov A significant turning point came in the 1920s and 1930s with the development of chlorofluorocarbons (CFCs) as refrigerants, which marked the first major industrial application of organofluorine chemistry. nih.gov Research into fluoroalcohols specifically gained traction as scientists began to explore their unique properties, such as their ability to form strong hydrogen bonds and their utility as solvents in organic synthesis. ontosight.aiacs.org

Pyridinyl Ethanols : The story of pyridinyl ethanols is intrinsically linked to the history of pyridine itself. The first pyridine scaffold was isolated by Anderson in 1846, with its structure being determined later by Wilhelm Korner and James Dewar. rsc.orgnih.gov The synthesis and derivatization of pyridine became a major focus of organic chemistry. dartmouth.edu As the importance of the pyridine moiety in medicinal chemistry became apparent in the 20th century, synthetic efforts expanded to create a wide variety of substituted pyridines, including pyridinyl ethanols, to explore their potential as therapeutic agents. nih.govresearchgate.net The combination of these two research streams—the strategic use of fluorine to modulate molecular properties and the established importance of the pyridine scaffold in bioactive compounds—led to the synthesis and investigation of hybrid structures like this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVJLWLTQVSWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548220 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107040-75-5 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoro 1 Pyridin 2 Ylethanol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches offer efficient routes to 2,2,2-Trifluoro-1-pyridin-2-ylethanol by creating the chiral center in a single key step. These methods include the reduction of a pre-synthesized ketone and nucleophilic additions to an aldehyde.

Reduction of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

A prominent and widely utilized method for synthesizing this compound is the reduction of its ketone precursor, 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone. This transformation can be accomplished using various reducing agents, ranging from simple hydride donors to more complex catalytic systems for asymmetric synthesis.

Commonly, sodium borohydride (B1222165) (NaBH₄) is employed for this reduction due to its mild nature, operational simplicity, and high chemoselectivity for carbonyl groups. libretexts.orgrsc.orgumn.edu The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature, affording the desired alcohol in good to excellent yields. While NaBH₄ is a cost-effective and efficient reagent for producing the racemic alcohol, the development of enantioselective methods is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Catalytic hydrogenation represents another effective reduction strategy. Catalysts such as platinum(IV) oxide (PtO₂) can be used under hydrogen pressure in a suitable solvent like glacial acetic acid to furnish the corresponding piperidine (B6355638) derivative through the reduction of the pyridine (B92270) ring. asianpubs.orgresearchgate.net However, for the selective reduction of the ketone without affecting the aromatic pyridine ring, milder and more specific catalytic systems are required.

Asymmetric reduction of trifluoromethyl ketones, including 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone, is a field of active research, with various chiral catalysts being developed to achieve high enantioselectivity. researchgate.netmdpi.comwikipedia.orgrsc.org These methods often employ chiral ligands in combination with a hydride source, such as borane (B79455) derivatives, to facilitate the stereoselective addition of hydride to the prochiral ketone.

Table 1: Reduction of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

| Reducing Agent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | - | Methanol/Ethanol | Room Temp. | High | libretexts.orgumn.edu |

| Catalytic Hydrogenation (H₂) | PtO₂ | Glacial Acetic Acid | Room Temp. | - | asianpubs.org |

| Borane (BH₃) | Chiral Oxazaborolidine | Chloroform | Room Temp. | High | researchgate.netmdpi.com |

Nucleophilic Addition Reactions

Nucleophilic addition reactions provide a direct pathway to this compound by forming the carbon-carbon bond and the stereocenter simultaneously. These methods typically involve the reaction of a nucleophilic trifluoromethylating agent with pyridine-2-carboxaldehyde or the addition of a pyridyl organometallic reagent to a trifluoromethyl electrophile.

The reaction of Trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, with aldehydes is a powerful and widely used method for the synthesis of trifluoromethyl carbinols. nih.govsemanticscholar.orgorganic-chemistry.org This nucleophilic trifluoromethylation proceeds via the activation of the silicon-carbon bond by a suitable initiator, which generates a transient trifluoromethyl anion or a related reactive species that subsequently attacks the electrophilic carbonyl carbon of the aldehyde.

The activation of TMSCF₃ is crucial for the trifluoromethylation reaction to occur. This is typically achieved using a catalytic amount of a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govsemanticscholar.org These fluoride initiators interact with the silicon atom of TMSCF₃, leading to the formation of a hypervalent silicate (B1173343) species that facilitates the transfer of the trifluoromethyl group. Other nucleophilic activators, including certain Lewis bases, can also be employed, although fluoride ions are generally the most effective. semanticscholar.org

The choice of initiator can influence the reaction rate and efficiency. TBAF, being soluble in common organic solvents, often allows for faster reactions compared to the more heterogeneous KF. nih.gov The catalytic nature of these initiators makes this method highly efficient and atom-economical.

Table 2: Initiators for the Reaction of TMSCF₃ with Pyridine-2-carboxaldehyde

| Initiator | Catalyst Loading | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Cesium Fluoride (CsF) | Catalytic | THF | Room Temp. | Good-Excellent | semanticscholar.orgresearchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | Catalytic | THF | Room Temp. | High | nih.govsemanticscholar.org |

The choice of solvent can have a significant impact on the outcome of the nucleophilic trifluoromethylation of aldehydes with TMSCF₃. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used as they can effectively solvate the ionic intermediates involved in the catalytic cycle. researchgate.netbeilstein-journals.org The reaction is typically performed under anhydrous conditions to prevent the quenching of the reactive trifluoromethyl anion by proton sources. The temperature of the reaction can also be varied to control the reaction rate and selectivity, with reactions often being carried out at room temperature for convenience. beilstein-journals.orgnih.gov

An alternative nucleophilic addition strategy involves the use of organometallic reagents derived from pyridine. For instance, 2-pyridylmagnesium bromide, a Grignard reagent, can in principle react with a suitable trifluoromethyl electrophile to form the desired alcohol. organic-chemistry.orgrug.nl However, the generation and use of pyridyl Grignard reagents can sometimes be challenging due to their reactivity and potential for side reactions.

The scope of this approach can be expanded to include other aryl organometallic reagents, such as those based on lithium and zinc. sigmaaldrich.comacs.org Organozinc reagents, in particular, often exhibit greater functional group tolerance compared to their Grignard and organolithium counterparts, making them valuable tools in complex molecule synthesis. sigmaaldrich.comresearchgate.net The general principle involves the addition of the pyridyl carbanion equivalent to a source of electrophilic trifluoromethyl group, such as trifluoroacetaldehyde (B10831) or its derivatives.

Table 3: Organometallic Reagents for the Synthesis of this compound

| Organometallic Reagent | Electrophile | Solvent | General Reactivity | Reference |

|---|---|---|---|---|

| 2-Pyridylmagnesium bromide | Trifluoroacetaldehyde | THF | Nucleophilic Addition | organic-chemistry.orgsigmaaldrich.comsynthonix.com |

| 2-Pyridyllithium | Trifluoroacetaldehyde | Diethyl ether/THF | Nucleophilic Addition | - |

| 2-Pyridylzinc bromide | Trifluoroacetaldehyde | THF | Nucleophilic Addition | sigmaaldrich.comacs.org |

Emmert-Asendorff Methodology

The Emmert-Asendorff reaction is a classical method for the synthesis of pyridylcarbinols through the condensation of a ketone with pyridine or its derivatives in the presence of a metal amalgam, typically magnesium or aluminum amalgam. drugfuture.com This reaction proceeds via a radical mechanism initiated by the single-electron transfer from the metal surface to the pyridine, generating a pyridyl radical anion. This radical anion then attacks the carbonyl carbon of the ketone, leading to the formation of an intermediate which, upon workup, yields the corresponding pyridyl alcohol.

While specific examples of the Emmert-Asendorff reaction for the direct synthesis of this compound are not extensively documented in the literature, a plausible synthetic route can be proposed based on the established mechanism. The reaction would involve the treatment of pyridine with a suitable trifluoromethyl ketone, such as 2,2,2-trifluoroacetophenone (B138007), in the presence of magnesium amalgam.

Proposed Reaction Scheme:

It is important to note that the regioselectivity of the addition to the pyridine ring can be a challenge in the Emmert-Asendorff reaction, often yielding a mixture of 2- and 4-substituted pyridines. The reaction conditions, including the choice of metal and solvent, can influence the product distribution.

Asymmetric Synthesis of Chiral this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound is of paramount importance. Chemoenzymatic and kinetic resolution strategies have emerged as powerful tools to achieve this goal.

Chemoenzymatic Approaches for Enantioselective Reduction

Chemoenzymatic methods utilize enzymes as chiral catalysts to perform stereoselective transformations on synthetic substrates. The enantioselective reduction of the corresponding ketone, 2-trifluoroacetylpyridine, is a direct and efficient route to chiral this compound.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.govnih.gov In the context of asymmetric synthesis, they are widely used for the stereoselective reduction of prochiral ketones to chiral alcohols.

The alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) is a well-characterized enzyme known for its broad substrate scope and high enantioselectivity in the reduction of a variety of ketones. researchgate.netresearchgate.net It typically follows Prelog's rule, delivering a hydride to the re face of the carbonyl group to produce the corresponding (S)-alcohol. However, variants of this enzyme can exhibit anti-Prelog selectivity, yielding (R)-alcohols. nih.gov LK-ADH has been successfully employed in the reduction of various aromatic and aliphatic ketones, including those bearing trifluoromethyl groups. researchgate.netresearchgate.net The enzyme can be used as an isolated protein or in whole-cell biotransformations, often with a co-substrate like isopropanol (B130326) for cofactor regeneration. google.com

| Substrate | Enzyme | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

| 2-Trifluoroacetylpyridine | Lactobacillus kefir ADH | (S)-2,2,2-Trifluoro-1-pyridin-2-ylethanol | >99% | High | researchgate.netresearchgate.net |

| 1-(Thiophen-2-yl)-2,2,2-trifluoroethanone | Lactobacillus kefir ADH | (S)-1-(Thiophen-2-yl)-2,2,2-trifluoroethanol | >99% | High | researchgate.net |

| 2,2,2-Trifluoroacetophenone | Lactobacillus kefir ADH | (S)-2,2,2-Trifluoro-1-phenylethanol | >99% | High | researchgate.net |

Stenotrophomonas maltophilia is another source of dehydrogenases with potential applications in asymmetric synthesis. nih.gov While specific studies on the use of Stenotrophomonas maltophilia ADH for the reduction of 2-trifluoroacetylpyridine are limited, various dehydrogenases from this bacterium have been shown to be active on a range of substrates. nih.gov The substrate specificity and stereoselectivity of these enzymes would need to be evaluated for this particular transformation.

Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Lipases are enzymes that catalyze the hydrolysis of esters, but in non-aqueous media, they can be used to catalyze the reverse reaction, esterification or transesterification. jocpr.com This property is widely exploited for the kinetic resolution of racemic alcohols. The lipase (B570770) selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for their separation.

Candida antarctica lipase B (CALB), often immobilized and commercially available as Novozym 435, is a particularly versatile and widely used lipase for the kinetic resolution of a broad range of primary and secondary alcohols, including fluorinated ones. nih.govmdpi.comresearchgate.netnih.gov The resolution of racemic this compound can be achieved by reacting it with an acyl donor, such as vinyl acetate, in an organic solvent in the presence of CALB. This would result in the enantioselective formation of the corresponding acetate, leaving the unreacted alcohol enriched in the other enantiomer.

| Racemic Alcohol | Lipase | Acyl Donor | Product | Selectivity (E) | Reference |

| 1-(2-Furyl)ethanol | Candida antarctica lipase B | Vinyl acetate | (R)-1-(2-Furyl)ethyl acetate | >200 | nih.gov |

| 1-Phenylethanol | Candida antarctica lipase B | Vinyl acetate | (R)-1-Phenylethyl acetate | >200 | nih.gov |

| 1-(Naphthalen-2-yl)ethanol | Candida antarctica lipase B | Isopropenyl acetate | (R)-1-(Naphthalen-2-yl)ethyl acetate | High | nih.gov |

In addition to enzymatic methods, non-enzymatic kinetic resolution using small molecule chiral catalysts has emerged as a powerful strategy. These catalysts can be chiral Lewis acids, Brønsted acids, or nucleophilic catalysts.

Chiral phosphoric acids (CPAs) have been successfully employed as catalysts for the kinetic resolution of a variety of secondary alcohols through enantioselective acylation or etherification reactions. nih.govresearchgate.netresearchgate.net The mechanism involves the activation of the acylating agent or the alcohol by the chiral phosphoric acid, leading to a highly organized transition state that favors the reaction of one enantiomer over the other.

Chiral isothioureas are another class of organocatalysts that have proven effective in the kinetic resolution of secondary alcohols via enantioselective acylation. beilstein-journals.orgnih.gov These catalysts act as nucleophilic catalysts, forming a chiral acyl-transfer agent that selectively acylates one enantiomer of the racemic alcohol. The choice of the isothiourea catalyst and the reaction conditions can significantly influence the efficiency and selectivity of the resolution.

| Racemic Alcohol | Chiral Catalyst | Reaction Type | Selectivity (s-factor) | Reference |

| 1-Phenylethanol | Chiral Phosphoric Acid | Acylation | up to 52 | nih.gov |

| 4-Hydroxy[2.2]paracyclophane | Chiral Isothiourea (HyperBTM) | Acylation | 20 | beilstein-journals.org |

| 2-Amido Benzyl (B1604629) Alcohols | Chiral Phosphoric Acid | Intramolecular Cyclization | up to 94 | researchgate.net |

Catalytic Asymmetric C-C Bond Formation

The creation of chiral centers bearing a trifluoromethyl group is a significant challenge in synthetic chemistry. Catalytic asymmetric methods that form carbon-carbon bonds are paramount for accessing enantiomerically enriched trifluoromethylated alcohols and their derivatives.

Asymmetric Alkynylations of Trifluoromethyl Ketones

The asymmetric addition of terminal alkynes to trifluoromethyl ketones is a powerful method for synthesizing chiral tertiary propargylic alcohols containing a trifluoromethyl group. nih.gov These products are versatile intermediates in organic synthesis. asianpubs.org Various catalytic systems have been developed to achieve high enantioselectivity in this transformation.

One approach involves the use of cation-binding salen nickel catalysts, which have been shown to be effective for the enantioselective alkynylation of a range of trifluoromethyl ketones. researchgate.netnih.gov These reactions can proceed with substoichiometric amounts of a base, such as potassium tert-butoxide (KOt-Bu), and are notable for being operable in the presence of air. nih.gov This system has demonstrated high yields and enantioselectivities for various aryl and vinyl trifluoromethyl ketones. researchgate.net

Another strategy employs chiral Schiff base ligands in combination with dialkylzinc reagents. For instance, a catalyst system generated from a chiral Schiff base and dimethylzinc (B1204448) (Me₂Zn) has been successfully used for the enantioselective alkynylation of trifluoromethyl ketones, providing the corresponding trifluoroalkynyl alcohols with moderate to good enantioselectivity. asianpubs.orgasianpubs.org This method avoids the need for titanium alkoxides or other additives that are required in some alternative procedures. asianpubs.org Earlier work by Shibasaki and colleagues utilized a copper(I) alkoxide-chiral pybox complex for the asymmetric alkynylation of 2,2,2-trifluoroacetophenone with phenylacetylene, albeit with moderate optical yield. asianpubs.org

The table below summarizes representative results for the asymmetric alkynylation of trifluoromethyl ketones from various studies.

| Catalyst/Ligand | Ketone Substrate | Alkyne | Yield (%) | ee (%) | Reference |

| Cation-binding Salen-Ni | Aryl-COCF₃ | Phenylacetylene | up to 99 | up to 97 | researchgate.netnih.gov |

| Chiral Schiff base/Me₂Zn | Aryl-COCF₃ | Phenylacetylene | 65-88 | up to 66 | asianpubs.orgasianpubs.org |

| Cinchona alkaloid/Ti(OiPr)₄/R₂Zn | Aryl-COCF₃ | Phenylacetylene | - | up to 94 | asianpubs.org |

| CuOTf/Pybox/KOt-Bu | 2,2,2-Trifluoroacetophenone | Phenylacetylene | - | 52 | asianpubs.org |

This table is for illustrative purposes and represents a summary of findings from the cited literature.

Stereoconvergent Hiyama Cross-Coupling Reactions

A conceptually novel approach to chiral α-trifluoromethyl alcohols involves the nickel-catalyzed stereoconvergent Hiyama cross-coupling reaction. researchgate.netdoaj.org This method utilizes bisfunctionalized electrophiles, which bear both a trifluoromethyl group and a leaving group on the same carbon, to react with organosilanes. nih.govresearchgate.net This strategy allows for the rapid and efficient preparation of a wide range of enantioenriched α-trifluoromethyl-containing compounds from racemic starting materials. researchgate.netnih.gov

The key substrates for this transformation are often racemic α-chloro-α-trifluoromethyl ethers, which can be prepared in a few steps from trifluoroacetic acid. researchgate.netnih.gov In the presence of a nickel catalyst and a chiral ligand, these electrophiles couple with various aryl- and vinyltrimethoxysilanes. The reaction proceeds with high yield and excellent enantioselectivity, converging both enantiomers of the starting material into a single, highly enriched enantiomer of the product. researchgate.net Subsequent deprotection of the resulting ether furnishes the desired chiral α-trifluoromethyl alcohol. eventact.com

This methodology represents a significant advance as it provides access to these valuable chiral alcohols through a cross-coupling disconnection, rather than the more traditional reduction of a prochiral ketone. researchgate.net The reaction conditions are typically mild, and the method demonstrates broad substrate scope. researchgate.net

Below is a table showcasing the scope of the stereoconvergent Hiyama cross-coupling for synthesizing chiral α-trifluoromethyl ethers, the precursors to the target alcohols.

| Electrophile | Organosilane | Chiral Ligand | Yield (%) | ee (%) | Reference |

| rac-BnOCH(Cl)CF₃ | PhSi(OMe)₃ | (S)-PyBOX | 93 | 95 | researchgate.net |

| rac-BnOCH(Cl)CF₃ | (4-MeO-Ph)Si(OMe)₃ | (S)-PyBOX | 98 | 98 | researchgate.net |

| rac-BnOCH(Cl)CF₃ | (2-Naphthyl)Si(OMe)₃ | (S)-PyBOX | 92 | 96 | researchgate.net |

| rac-BnOCH(Cl)CF₃ | (Vinyl)Si(OMe)₃ | (S)-IndoBOX | 85 | 95 | researchgate.net |

Data synthesized from the findings reported in the cited literature.

Chiral Auxiliaries and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. researchgate.net This strategy is widely used in asymmetric synthesis for reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net Common examples of chiral auxiliaries include oxazolidinones (popularized by Evans), camphorsultam, and pseudoephedrine. wikipedia.orgresearchgate.net

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective reduction of the ketone in 2-(trifluoroacetyl)pyridine. For example, forming a chiral imine or ketal from the ketone would create a diastereomeric mixture that could be separated or, more ideally, a substrate that undergoes highly diastereoselective reduction directed by the auxiliary.

A more direct and efficient strategy involves ligand-mediated asymmetric catalysis. The asymmetric reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols. For the synthesis of this compound, the asymmetric reduction of 2-(trifluoroacetyl)pyridine is the most direct route. Transition-metal-catalyzed methods, including asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation, are particularly effective for this purpose. researchgate.net These reactions utilize a chiral ligand coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium) to create a chiral environment that differentiates between the two prochiral faces of the ketone, leading to one enantiomer of the alcohol in excess. researchgate.net

Derivatization Strategies for Trifluoromethylated Alcohols

The hydroxyl group of this compound allows for various derivatization strategies to modify the compound's physical and biological properties. The formation of ethers and esters are two fundamental transformations.

Synthesis of Ethers (O-Trifluoromethylation)

The direct O-trifluoromethylation of alcohols has emerged as an important method for synthesizing trifluoromethyl ethers (ROCF₃), which are of growing interest due to the unique properties conferred by the trifluoromethoxy (OCF₃) group. chemrevlett.com Traditional methods often require harsh conditions or pre-functionalization of the alcohol. chemrevlett.com

Modern approaches allow for the direct conversion of an alcohol's hydroxyl group. One such method involves the use of hypervalent iodine trifluoromethylation reagents, such as Togni reagents, activated by a zinc salt like zinc bis(triflimide). nih.gov This system facilitates the transfer of a CF₃ group to the oxygen atom of the alcohol. Another powerful electrophilic trifluoromethylating agent is the Umemoto reagent, an O-(trifluoromethyl)dibenzofuranium salt. chemrevlett.com

Silver-mediated oxidative O-trifluoromethylation provides an alternative pathway. Using trimethyl(trifluoromethyl)silane (TMSCF₃) as the CF₃ source, a silver salt can mediate the oxidative coupling with a broad range of primary, secondary, and tertiary alcohols under mild conditions. acs.org These methods offer a direct route to derivatize trifluoromethylated alcohols like this compound into their corresponding trifluoromethyl ethers. chemrevlett.com

Formation of Esters

The esterification of alcohols is a fundamental reaction in organic chemistry. libretexts.org For an alcohol such as this compound, esters can be readily formed by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. libretexts.org

The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) with heating, is a viable method. libretexts.org However, due to the equilibrium nature of the reaction, water removal is often necessary to drive it to completion. libretexts.org

A more efficient and generally higher-yielding method involves the use of acyl chlorides or anhydrides. libretexts.org The reaction of this compound with an acyl chloride would proceed readily, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. libretexts.org Similarly, acid anhydrides react with the alcohol, typically with gentle warming or catalysis by a reagent like 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding ester. organic-chemistry.org These methods provide a versatile toolkit for synthesizing a wide array of ester derivatives from the parent trifluoromethylated alcohol.

Preparation of Amino Alcohols

The synthesis of β-amino-α-trifluoromethyl alcohols represents a significant class of reactions for producing derivatives structurally related to this compound. A primary and effective method for this transformation is the reduction of the corresponding α-aminoalkyl trifluoromethyl ketones. nih.gov This approach is valued for its reliability and the ability to control stereochemistry.

The general strategy involves the reduction of a ketone functional group adjacent to a carbon bearing both a trifluoromethyl group and an amino group. The choice of reducing agent is critical as it can influence the diastereoselectivity of the reaction, yielding either syn- or anti- isomers of the resulting amino alcohol.

Detailed Research Findings:

A common precursor for these syntheses is an N-protected α-amino acid, which can be converted into the required α-aminoalkyl trifluoromethyl ketone through reactions like the Dakin-West reaction using trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov Once the ketone is synthesized, it is then reduced to the desired amino alcohol.

For instance, the reduction of N-benzoyl-α-aminoalkyl trifluoromethyl ketones can be accomplished using sodium borohydride (NaBH₄) in ethanol. nih.gov This process has been shown to be diastereoselective. In some cases, to achieve the opposite diastereomer (syn-isomer), a two-step process can be employed: oxidation of the initially formed anti-isomer back to the ketone, followed by a diastereoselective reduction under different conditions. nih.gov

Another powerful method involves the nucleophilic ring-opening of 2-ethoxy-2-trifluoromethyloxiranes with secondary amines. This reaction yields α-aminoalkyl trifluoromethyl ketones, which can then be stereoselectively reduced with NaBH₄ to furnish the syn-isomers of the β-amino-α-trifluoromethyl alcohols. nih.gov The ring-opening of trifluoromethyloxirane with various N-nucleophiles, such as ammonia (B1221849) or secondary amines, also provides a direct route to trifluoromethyl amino alcohols. nih.gov

The table below summarizes various reactants and the resulting products in the synthesis of β-amino-α-trifluoromethyl alcohols.

| Precursor Compound | Reagent(s) | Product Type | Reference |

| N-benzoyl-α-aminoalkyl trifluoromethyl ketone | NaBH₄, Ethanol | anti-β-N-benzoylamino alcohol | nih.gov |

| anti-N,N-dibenzyl amino alcohol | Swern Oxidation, then Reduction | syn-N,N-dibenzyl amino alcohol | nih.gov |

| 2-Ethoxy-2-trifluoromethyloxirane | Secondary Amine, then NaBH₄ | syn-β-Amino-α-trifluoromethyl alcohol | nih.gov |

| Trifluoromethyloxirane | Ammonia or Secondary Amines | β-Amino-α-trifluoromethyl alcohol | nih.gov |

Cyclic Acetal (B89532) and Ketal Formation

The formation of acetals and ketals is a fundamental reaction in organic chemistry, serving primarily as a method for protecting carbonyl groups in aldehydes and ketones, respectively. libretexts.orglibretexts.org This reaction involves the treatment of a carbonyl compound with an alcohol in the presence of an acid catalyst. libretexts.org When a diol (a molecule with two alcohol groups) is used, a cyclic acetal or ketal is formed. libretexts.orglibretexts.org

While this compound is not a diol, it can participate in acetal formation by reacting with an aldehyde or ketone. For cyclic acetal formation involving this specific alcohol, the carbonyl compound would need to possess another functional group capable of reacting with the pyridine nitrogen or another part of the molecule to facilitate cyclization, or it could react with a molecule containing two carbonyl groups.

Detailed Research Findings:

The mechanism for acetal formation begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. For cyclic acetals, a diol like ethylene (B1197577) glycol is commonly used. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming an oxonium ion. libretexts.org A second nucleophilic attack, which in the case of a diol is an intramolecular reaction, leads to the formation of the cyclic acetal ring. libretexts.orgyoutube.com

Research has shown that the pyridine moiety can play a significant role in such reactions. A study on the reaction between 2-pyridinecarboxaldehyde (B72084) and γ-hydroxy-α,β-acetylenic esters revealed that highly functionalized cyclic acetals could be formed under mild conditions without any external additives. nih.govnih.gov This transformation is believed to be promoted by the basic nature of the pyridine ring, which facilitates the reaction cascade. nih.govnih.gov This suggests that the pyridine ring in this compound could similarly influence its reactivity in acetal formation reactions.

The table below outlines the general reactants required for the formation of different types of acetals.

| Carbonyl Compound | Alcohol Type | Product | Catalyst |

| Aldehyde | 2 equivalents of a mono-alcohol | Acetal | Acid libretexts.org |

| Ketone | 2 equivalents of a mono-alcohol | Ketal (Acetal) | Acid libretexts.org |

| Aldehyde | 1 equivalent of a diol (e.g., ethylene glycol) | Cyclic Acetal | Acid libretexts.org |

| Ketone | 1 equivalent of a diol (e.g., ethylene glycol) | Cyclic Ketal (Cyclic Acetal) | Acid libretexts.org |

| 2-Pyridinecarboxaldehyde | γ-Hydroxy-α,β-acetylenic ester | Functionalized Cyclic Acetal | None (Pyridine promoted) nih.govnih.gov |

Chemical Transformations and Reactions Involving 2,2,2 Trifluoro 1 Pyridin 2 Ylethanol

Oxidation Reactions

The secondary alcohol group in 2,2,2-Trifluoro-1-pyridin-2-ylethanol is susceptible to oxidation, providing a direct route to valuable α-trifluoromethyl ketones. These ketones are important motifs in medicinal chemistry and materials science.

Conversion to Trifluoromethyl Ketones

The oxidation of α-trifluoromethyl alcohols, such as this compound, into their corresponding trifluoromethyl ketones is a fundamental transformation. researchgate.net Trifluoromethyl carbinols are known to be somewhat resistant to oxidation; however, effective methodologies have been developed to achieve this conversion in good yields. durham.ac.uk

One effective approach utilizes a catalytic amount of a nitroxide radical, with potassium persulfate serving as the terminal oxidant. researchgate.net This method is effective for a range of aromatic and heteroaromatic alcohol substrates. researchgate.net Other established procedures for this oxidation include the use of o-iodoxybenzoic acid (IBX) under mild conditions or oxidants like the Dess-Martin periodinane. researchgate.netdurham.ac.uk The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity, sometimes requiring slightly more robust conditions compared to non-fluorinated analogues. durham.ac.uk

Table 1: General Conditions for Oxidation to Trifluoromethyl Ketones

| Oxidant System | Key Features |

|---|---|

| Catalytic Nitroxide / K₂S₂O₈ | Mild conditions, effective for heteroaromatic substrates. researchgate.net |

| o-Iodoxybenzoic acid (IBX) | Efficient and convenient under mild conditions. researchgate.net |

| Dess-Martin Periodinane | A well-established method for oxidizing resistant alcohols. durham.ac.uk |

Oxidation with Oxoammonium Cations and Photoredox Catalysis

A modern and efficient strategy for the oxidation of α-trifluoromethyl alcohols involves the merger of oxoammonium cation chemistry with visible-light photoredox catalysis. rsc.org This dual catalytic system provides an improved and greener pathway to α-trifluoromethyl ketones (TFMKs). rsc.orguconn.edu The process typically uses a catalytic amount of an organic oxidant like 4-acetamido-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.org

In this system, the photocatalyst, upon excitation by visible light, initiates a single-electron transfer process. The 4-acetamido-TEMPO is oxidized to its corresponding oxoammonium cation, which is the active oxidant for the alcohol. uconn.edu The oxoammonium cation then oxidizes the this compound to the ketone, becoming reduced to a hydroxylamine (B1172632) form in the process. A co-oxidant in the cycle regenerates the nitroxide catalyst, allowing the catalytic cycle to continue. uconn.edu This methodology is advantageous as it often avoids the need for superstoichiometric quantities of harsh chemical oxidants. rsc.org

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in this compound is an electron-deficient heterocycle, making it susceptible to nucleophilic substitution reactions, particularly when activated by an electron-withdrawing group or when using highly reactive nucleophiles. youtube.com The substitution typically occurs at the C-2 and C-4 positions of the pyridine ring, as the negative charge in the intermediate can be stabilized by the ring nitrogen. youtube.com

While direct examples involving the substitution on the pyridine ring of this compound are specific, the general principles of nucleophilic aromatic substitution (SNAr) on pyridine systems are well-established. rsc.org For instance, in reactions with pentafluoropyridine, nucleophilic attack occurs selectively based on reaction conditions and the nature of the nucleophile. rsc.org The presence of the 1-hydroxy-2,2,2-trifluoroethyl substituent at the C-2 position would sterically and electronically influence the regioselectivity of an incoming nucleophile on the pyridine ring. Furthermore, the alcohol moiety itself can act as a nucleophile in certain contexts, though substitution reactions where the hydroxyl group acts as a leaving group (requiring prior activation, e.g., by conversion to a tosylate) are also mechanistically plausible. libretexts.org

Cyclization Reactions

The structural framework of this compound, containing both a pyridine nitrogen and a hydroxyl group, makes it analogous to substrates used in powerful cyclization reactions for the synthesis of nitrogen-containing heterocycles.

Silver-Catalyzed Cyclization with Isocyanides

A notable reaction for analogous structures is the silver-catalyzed cyclization of 2-pyridyl alkynyl carbinols with isocyanides. nih.gov This methodology provides a divergent route to synthesize highly functionalized indolizines and 2,4-disubstituted pyrroles in good to excellent yields. nih.govresearchgate.net In this transformation, the 2-pyridyl alkynyl carbinol first reacts with the silver catalyst. The pyridine nitrogen and the alkyne coordinate to the silver, facilitating a [3+2] cycloaddition with the isocyanide to form a pyrrole (B145914), or a cascade cyclization to produce an indolizine. nih.govresearchgate.net

Although this compound lacks the alkyne functionality of the direct substrates, this reaction highlights the synthetic potential of the 2-pyridyl carbinol moiety in metal-catalyzed cascade reactions for building complex heterocyclic systems. nih.govnih.gov

Hydrogenation Studies

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. This transformation is of significant interest as fluorinated piperidines are highly sought-after motifs in pharmaceutical and agrochemical research. nih.gov The hydrogenation of substituted pyridines typically requires a catalyst and a hydrogen source. asianpubs.org

Commonly used heterogeneous catalysts include platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium, and palladium on carbon (Pd/C). asianpubs.orgresearchgate.net The reaction is often carried out under hydrogen pressure in an acidic solvent like glacial acetic acid or with an acid additive such as HCl in methanol (B129727), which protonates the pyridine nitrogen and facilitates the reduction. nih.govasianpubs.org The choice of catalyst and conditions can influence the stereoselectivity of the hydrogenation, often leading to cis-piperidine derivatives. nih.govasianpubs.org

Table 2: Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Solvent/Additive | Pressure | Key Features |

|---|---|---|---|

| PtO₂ | Glacial Acetic Acid | 50-70 bar | Effective for various substituted pyridines. asianpubs.org |

| Pd(OH)₂/C | Methanol / aq. HCl | Not specified | Robust system for fluorinated pyridines. nih.gov |

Catalytic Hydrogenation of Related Pyridyl Carbinols

The catalytic hydrogenation of pyridyl carbinols, a class of compounds structurally related to this compound, represents a significant transformation for the synthesis of saturated heterocyclic structures. This process is a key method for producing piperidine derivatives, which are valuable building blocks in the development of pharmaceutical and agrochemical compounds. researchgate.netresearchgate.net The hydrogenation of the aromatic pyridine ring is often challenging and typically requires specific catalytic systems and conditions to achieve high yields and selectivity. researchgate.netasianpubs.org

Research into the hydrogenation of hydroxyalkyl-substituted pyridines has demonstrated that the reaction can be controlled to either retain or remove the carbinol's hydroxyl group. researchgate.net This selectivity allows for the synthesis of two distinct product types from a single precursor: saturated amino alcohols (piperidines with a retained hydroxyl group) or (cyclo)alkylpiperidines (where the hydroxyl group has been removed). researchgate.net

One effective method involves the use of a rhodium oxide (Rh₂O₃) catalyst. Studies have shown that various pyridyl carbinols can be successfully hydrogenated under relatively mild conditions using this catalyst. For instance, the hydrogenation of substrates such as 1-(pyridin-2-yl)ethanol (B103791) and diphenyl(pyridin-2-yl)methanol (B103154) can be carried out using rhodium oxide in 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent, under a hydrogen atmosphere. researchgate.net The reaction conditions and resulting yields from this catalytic system are detailed in the table below.

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenyl(pyridin-2-yl)methanol | Phenyl(piperidin-2-yl)methanol | >95 |

| (4-Methoxyphenyl)(pyridin-2-yl)methanol | (4-Methoxyphenyl)(piperidin-2-yl)methanol | >95 |

| (Furan-2-yl)(pyridin-2-yl)methanol | (Furan-2-yl)(piperidin-2-yl)methanol | >95 |

| Diphenyl(pyridin-2-yl)methanol | Diphenyl(piperidin-2-yl)methanol | >95 |

| 1-(Pyridin-2-yl)ethanol | 1-(Piperidin-2-yl)ethanol | 65 |

Another widely used catalyst for the hydrogenation of substituted pyridines is Platinum(IV) oxide (PtO₂, also known as Adams' catalyst). asianpubs.org This catalyst is typically employed in an acidic solvent, such as glacial acetic acid, under hydrogen pressure ranging from 50 to 70 bar. researchgate.netasianpubs.org While the aromatic nature of the pyridine nucleus makes it resistant to reduction, the use of PtO₂ under these conditions facilitates the absorption of three moles of hydrogen to yield the corresponding piperidine derivatives. asianpubs.org This method has proven effective for a variety of substituted pyridines, offering a reliable pathway to functionalized piperidines. researchgate.netasianpubs.org

The choice of catalyst and reaction conditions is crucial for the successful hydrogenation of pyridyl carbinols, enabling chemists to selectively synthesize saturated N-heterocycles while preserving or modifying other functional groups within the molecule.

Applications in Medicinal Chemistry and Drug Discovery

Role as Chiral Building Blocks

Chiral molecules are fundamental to drug discovery, as the stereochemistry of a compound often dictates its pharmacological activity and safety profile. Enantiopure heteroaromatic alcohols, such as 2,2,2-Trifluoro-1-pyridin-2-ylethanol, are highly sought-after intermediates for synthesizing such molecules. nih.gov The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.

This compound is a versatile chiral building block for the synthesis of more complex, pharmaceutically relevant compounds. nih.govsigmaaldrich.com Chiral pyridines are key components in numerous drugs and agrochemicals. nih.govnih.gov The combination of the chiral alcohol and the pyridine (B92270) ring allows for further chemical modifications to produce a diverse array of derivatives. For instance, the hydroxyl group can be used as a handle for esterification, etherification, or substitution reactions, while the pyridine ring can undergo various functionalizations. This versatility enables the construction of libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of chiral α-trifluoromethylamines, for example, can be achieved using trifluoro-substituted building blocks, leading to compounds with potential biological applications. nih.gov

The development of efficient asymmetric catalytic systems is crucial for the production of enantiomerically pure pharmaceuticals. Chiral pyridine derivatives are widely employed as ligands in such systems due to their ability to coordinate with metal centers and create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.net The structure of this compound is well-suited for the design of novel P,N-type ligands, where the pyridine nitrogen and a phosphorus-containing group attached via the chiral backbone coordinate to a metal catalyst. rsc.org These ligands have shown success in reactions like asymmetric hydrogenation, a key transformation in the pharmaceutical industry. researchgate.net The specific stereochemistry and electronic properties imparted by the trifluoromethyl group can significantly influence the efficacy and enantioselectivity of the catalyst. researchgate.net

Exploration of Biological Activities of Derivatives

The modification of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of biological activities. mdpi.comnih.govnih.govekb.eg The incorporation of this moiety into different heterocyclic systems has proven to be a successful strategy for developing potent bioactive molecules.

Pyrrole (B145914) derivatives are known to exhibit significant antimicrobial activity against a wide range of pathogens. nih.govnih.gov The introduction of a trifluoromethyl group into the pyrrole ring often enhances potency and improves pharmacokinetic properties. nih.gov Research has demonstrated that trifluoromethylated dihydropyrrol-2-one derivatives, synthesized via multi-component reactions, possess notable antibacterial and antifungal activities. tandfonline.com These compounds have been screened against various bacterial strains, showing particular efficacy against Gram-positive bacteria like Staphylococcus aureus. tandfonline.comresearchgate.net The structure-activity relationship studies indicate that the position and nature of substituents on the pyrrole and associated phenyl rings play a crucial role in determining the antibacterial potency. researchgate.netresearchgate.net

| Compound Type | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Trifluoromethylated Dihydropyrrol-2-ones | Staphylococcus aureus (Gram-positive) | Significant activity, with compounds having o-OH and m'-NO2 groups showing superior potency. | tandfonline.com |

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus (Gram-positive) | Some derivatives showed promising activity, equal to or greater than the standard drug tetracycline. | researchgate.net |

| Simple Pyrrole Derivatives | S. aureus, K. rhizophila (Gram-positive) | Moderate activity observed for compounds like 1-methoxypyrrole-2-carboxamide. | nih.gov |

Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolism pathway. mdpi.com Overactivity of KMO leads to the production of neurotoxic metabolites, which are implicated in several neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's disease. nih.govwikipedia.org Consequently, KMO is an attractive therapeutic target, and the development of potent KMO inhibitors is an active area of research. nih.govgoogle.com The inhibition of KMO shifts the metabolic pathway towards the production of the neuroprotective kynurenic acid. wikipedia.orgnih.gov While direct derivatives of this compound as KMO inhibitors are not extensively documented, its structural features—a heteroaromatic ring capable of hydrogen bonding and a lipophilic trifluoromethyl group—are present in known KMO inhibitors. This makes the scaffold a promising starting point for designing novel inhibitors with improved brain permeability and efficacy. nih.gov

Pyrimidine-based compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. nih.govfrontiersin.orgresearchgate.net Recently, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been designed and synthesized to evaluate their anti-fibrotic potential. mdpi.com Fibrosis is characterized by the excessive accumulation of extracellular matrix components, such as collagen. In a study using rat hepatic stellate cells (HSC-T6), several synthesized pyrimidine derivatives demonstrated potent anti-fibrosis activity, with some compounds showing significantly better performance than the standard drug Pirfenidone. mdpi.com These compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline, a key component of collagen. mdpi.com

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | 45.69 | mdpi.com |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | 45.81 | mdpi.com |

| Pirfenidone (Reference Drug) | >100 | mdpi.com |

The findings suggest that the 2-(pyridin-2-yl) pyrimidine scaffold is a promising framework for the development of new anti-fibrotic drugs. mdpi.com

Anti-HIV Drug Precursors (e.g., Efavirenz)

The chemical scaffold of this compound is of significant interest in medicinal chemistry, particularly as a building block or precursor for more complex pharmaceutical agents. A prominent example of its application is in the synthesis of anti-HIV drugs, such as Efavirenz. nih.gov Efavirenz is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) type 1. nih.govnih.gov

While not a direct precursor in the most common industrial syntheses, this compound represents a class of trifluoromethyl carbinols that are central to the construction of the Efavirenz molecule. The synthesis of Efavirenz involves the creation of a critical chiral tertiary alcohol intermediate, which contains the characteristic trifluoromethyl group. nih.gov One established synthetic route to Efavirenz involves the enantioselective addition of a lithium cyclopropylacetylide to a trifluoroethanone derivative of 4-chloroaniline. researchgate.net This key step produces an optically pure amino alcohol, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. mdpi.com

This intermediate then undergoes cyclization to form the final benzoxazinone (B8607429) ring system of Efavirenz. nih.govdrugbank.com The trifluoromethyl alcohol moiety is crucial for the biological activity of the final drug, and therefore, synthetic intermediates like this compound are valuable for developing and optimizing synthetic pathways to Efavirenz and other related antiviral compounds. nih.gov The development of efficient and economical synthetic processes for these trifluoromethyl-containing precursors is a key focus in pharmaceutical manufacturing. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the pyridine ring and other parts of the molecule affect its efficacy as a precursor or its inherent biological properties.

The trifluoromethyl (CF3) group is a key feature, known to be a potent electron-withdrawing group. nih.govjst.go.jp This property significantly influences the electronic character of the pyridine ring, which can impact binding affinity to biological targets. nih.govjst.go.jp The incorporation of a CF3 group can enhance metabolic stability and increase the lipophilicity of a molecule, which are desirable properties in drug design. mdpi.com

SAR studies on related trifluoromethylpyridine-containing compounds have yielded several key insights:

Position of the Trifluoromethyl Group: The location of the CF3 group on the pyridine ring is critical for biological activity. In the development of the nematicide fluazaindolizine, a trifluoromethyl group at the 6-position of the core imidazopyridine moiety was found to be particularly important for its activity. nih.govjst.go.jp

Substitutions on the Pyridine Ring: In a series of 9-(pyridin-2'-yl)-aminoacridines, the addition of electron-withdrawing groups to the pyridine ring was found to enhance the molecule's interaction with double-stranded DNA. researchgate.net This suggests that further modification of the pyridine ring in this compound derivatives could modulate their biological action.

Bioisosteric Replacements: The trifluoromethyl group is sometimes used as a bioisostere for other atoms or groups, such as chlorine, due to steric similarities. mdpi.com In the development of anti-HIV agents, the equivalence between a trifluoromethyl and a nitro group has been explored. mdpi.com

The following table summarizes SAR findings for various trifluoromethylpyridine derivatives from different studies.

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

| YC-1 Derivatives | ortho-fluoro substitution on benzyl (B1604629) ring | Better inhibitory activity than meta or para substitution | nih.gov |

| YC-1 Derivatives | para-(trifluoromethyl)phenyl substitution | Higher inhibitory activity than para-methoxyphenyl | nih.gov |

| Imidazopyridines | CF3 group at 6-position | Crucial for nematicidal activity | nih.govjst.go.jp |

| 9-aminoacridines | Electron-withdrawing groups on pyridine ring | Enhanced interaction with DNA | researchgate.net |

Mechanisms of Biological Action

The biological action of compounds derived from this compound is defined by the final drug molecule's interaction with its biological target. The most well-documented mechanism relates to its role as a precursor scaffold for the anti-HIV drug Efavirenz. nih.govresearchgate.net

Inhibition of HIV-1 Reverse Transcriptase:

Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov Its mechanism of action involves the following steps:

Binding to the Enzyme: Efavirenz binds directly and non-competitively to a specific, allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. nih.govpatsnap.com This binding site, often called the NNRTI pocket, is distinct from the active site where nucleosides bind. patsnap.com

Inducing Conformational Change: The binding of Efavirenz induces a conformational change in the enzyme. patsnap.com This structural alteration distorts the active site, impairing its function.

Inhibition of DNA Synthesis: By disrupting the catalytic site of the RT enzyme, Efavirenz inhibits its DNA polymerase activity. nih.govpatsnap.com This prevents the conversion of the viral RNA genome into DNA, a critical step for the virus to replicate and integrate its genetic material into the host cell's DNA. drugbank.com

Reduction of Viral Load: By halting viral replication, Efavirenz leads to a significant decrease in the amount of HIV in the body (viral load). patsnap.com

This mechanism is highly specific to HIV-1 RT, and Efavirenz shows no significant inhibition of human DNA polymerases. nih.gov

Derivatives containing the trifluoromethylpyridine scaffold have been investigated for other biological activities as well. For example, certain complex molecules incorporating this moiety have been designed as antagonists for the AMPA receptor, which is implicated in neurological diseases like epilepsy. nih.gov The trifluoromethyl-2-pyridyl moiety is also present in the anti-HIV drug Tipranavir, where it contributes to multiple interactions within the active site of the HIV protease enzyme. mdpi.com These examples highlight the versatility of the trifluoromethylpyridine structure in targeting different biological pathways.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has been a important tool in characterizing the electronic structure and properties of 2,2,2-Trifluoro-1-pyridin-2-ylethanol. These calculations provide insights into the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which are fundamental to understanding its reactivity. scirp.orgnih.gov

DFT studies on related pyridine (B92270) derivatives have established a foundation for understanding the electronic nature of the pyridine ring. For instance, calculations on quinoline (B57606) (benzo[b]pyridine) using the B3LYP/6-31+G(d,p) level of theory have shown that the distribution of electron density, as visualized by MEP maps, can predict sites susceptible to electrophilic and nucleophilic attack. scirp.org In such maps, regions of negative potential, typically colored red, indicate electron-rich areas and are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the molecule. This effect, coupled with the electronegativity of the nitrogen atom in the pyridine ring, creates a distinct electronic landscape. The calculated HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. A smaller gap generally implies higher reactivity. semanticscholar.org For similar aromatic compounds, these gaps have been extensively studied to understand their electronic transitions and charge transfer properties. scirp.org

| Computational Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths and angles. | Determines the three-dimensional structure and steric accessibility of reactive sites. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; indicates sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various environments, particularly in solution. These simulations model the atomic motions of the molecule over time, providing insights into its conformational flexibility, solvation, and interactions with other molecules. mdpi.com

While specific MD studies on this compound are not extensively documented in publicly available literature, simulations of the parent compound, 2,2,2-trifluoroethanol (B45653) (TFE), provide valuable analogous information. MD simulations have been instrumental in understanding how TFE influences the secondary structure of peptides by creating a unique solvent environment. These studies show that TFE molecules can aggregate around solutes, displacing water and creating a low dielectric medium that favors the formation of intramolecular hydrogen bonds. researchgate.net

For this compound, MD simulations could elucidate:

Solvation Structure: How water or organic solvent molecules arrange around the pyridine ring, the trifluoromethyl group, and the hydroxyl group.

Conformational Dynamics: The rotational freedom around the C-C bond connecting the chiral center and the pyridine ring, and how this is influenced by the solvent.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds between the alcohol and solvent molecules, as well as potential π-π stacking interactions between pyridine rings in concentrated solutions.

These simulations are crucial for understanding the behavior of this molecule in reaction media and biological systems.

Docking Studies in Enzyme-Catalyzed Reactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in understanding the enantioselectivity of enzymes used in the kinetic resolution of chiral alcohols like this compound.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the enantioselective acylation of racemic alcohols. nih.gov Docking studies have been employed to rationalize the observed enantiopreference of these enzymes. The active site of CALB contains a catalytic triad (B1167595) (Ser-His-Asp) and an oxyanion hole. chemrxiv.org For an acylation reaction to occur, the alcohol substrate must fit into the active site in a specific orientation that allows the hydroxyl group to attack the acyl-enzyme intermediate.

In the case of this compound, docking simulations would model the binding of both the (R)- and (S)-enantiomers into the active site of a lipase like CALB. The difference in binding energies and the proximity of the hydroxyl group to the catalytic serine for each enantiomer can explain the enzyme's selectivity. The bulkier trifluoromethyl group and the pyridine ring play a crucial role in determining the steric fit within the enzyme's binding pocket. researchgate.net

| Docking Parameter | Description | Relevance to Enantioselectivity |

| Binding Energy/Score | An estimation of the binding affinity between the ligand (alcohol enantiomer) and the protein (lipase). | A lower binding energy generally indicates a more favorable interaction. The difference in binding energies between enantiomers can correlate with enantioselectivity. |

| Binding Pose | The predicted orientation and conformation of the ligand within the active site. | The pose determines if the hydroxyl group is correctly positioned for nucleophilic attack on the acyl-enzyme intermediate. |

| Key Interactions | Identification of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and active site residues. | These interactions stabilize the enzyme-substrate complex and are critical for catalysis. Differences in these interactions for each enantiomer lead to selectivity. |

Mechanistic Investigations of Synthetic Pathways

Computational studies are also instrumental in elucidating the mechanisms of synthetic reactions that produce this compound. A primary route to this compound is the asymmetric reduction of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.

Asymmetric transfer hydrogenation (ATH) using catalysts like Noyori-type ruthenium complexes is a common method for this transformation. nih.govnih.gov Theoretical studies, often employing DFT, can model the transition states of the hydride transfer from the catalyst to the ketone. These calculations can rationalize the observed enantioselectivity by comparing the energies of the transition states leading to the (R)- and (S)-alcohols. The mechanism is believed to involve a six-membered ring transition state where the ketone coordinates to the metal center, and a hydride is transferred from the metal, while a proton is transferred from the amine ligand of the catalyst. bath.ac.uk The steric and electronic interactions between the substrate (specifically the pyridine and trifluoromethyl groups) and the chiral ligands on the catalyst determine which face of the carbonyl group is preferentially attacked. nih.gov

Another synthetic approach involves the nucleophilic trifluoromethylation of pyridine-2-carboxaldehyde. researchgate.net Computational studies can provide insight into the nature of the trifluoromethylating agent and the mechanism of its addition to the carbonyl group. DFT calculations can model the reaction pathway, identify intermediates, and calculate activation barriers, thus providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net

Analytical and Characterization Methods in Research

Spectroscopic Techniques (e.g., NMR (¹H, ¹³C, ¹⁹F), HRMS)

Spectroscopy is a cornerstone for the structural elucidation of 2,2,2-Trifluoro-1-pyridin-2-ylethanol. Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic framework, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information on the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would display distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethanol (B145695) side chain. The four aromatic protons on the pyridine ring would typically appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm). The methine proton (-CH) on the side chain would likely appear as a quartet due to coupling with the adjacent three fluorine atoms. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The pyridine ring would show four distinct signals for its carbon atoms. The two carbons of the trifluoroethanol side chain would also be visible. The carbon atom bonded to the three fluorine atoms (-CF₃) would appear as a quartet due to C-F coupling, while the carbon bonded to the hydroxyl group (-CHOH) would show a doublet due to coupling with the attached proton.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical technique for characterization. wikipedia.org It is highly sensitive and offers a wide chemical shift range, making it excellent for identifying fluorine-containing molecules. wikipedia.org For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would likely appear as a doublet due to coupling with the adjacent methine proton.

| Technique | Expected Chemical Shifts (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~7.0 - 8.5 | Multiplets | Pyridyl-H |

| ¹H NMR | ~5.0 - 5.5 | Quartet (q) | -CH(OH) |

| ¹H NMR | Variable | Broad Singlet (br s) | -OH |

| ¹³C NMR | ~120 - 150 | - | Pyridyl-C |

| ¹³C NMR | ~124 | Quartet (q) | -CF₃ |

| ¹³C NMR | ~70 | - | -CH(OH) |

| ¹⁹F NMR | ~ -75 to -80 | Doublet (d) | -CF₃ |

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to accurately determine the molecular weight and elemental formula of a compound. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). For this compound (C₇H₆F₃NO), HRMS would be used to confirm its exact mass. Electrospray ionization (ESI) is a common technique used in HRMS, which typically forms protonated molecules [M+H]⁺ in positive ion mode. The precise mass of this ion would be measured and compared to the calculated theoretical value to confirm the elemental composition.

| Molecular Formula | Ion Species | Calculated Exact Mass |

|---|---|---|

| C₇H₆F₃NO | [M] | 177.0401 |

| C₇H₇F₃NO⁺ | [M+H]⁺ | 178.0474 |

| C₇H₆F₃NNaO⁺ | [M+Na]⁺ | 200.0294 |

Chromatographic Methods (e.g., LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the analysis of this compound, LC/MS serves two primary purposes: assessing the purity of a sample and confirming the molecular weight of the compound. The liquid chromatography component separates the target compound from any impurities or byproducts. A reversed-phase C18 column is commonly used for this purpose, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives like formic acid to improve peak shape and ionization efficiency.

Following separation by LC, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a mass spectrum for the compound as it elutes from the column. This confirms the identity and molecular weight (177.12 g/mol ) of this compound and allows for the detection and potential identification of any impurities present in the sample.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the solid-state structure of a molecule. This technique provides precise information about the three-dimensional arrangement of atoms, as well as bond lengths and bond angles within the crystal lattice.

To perform this analysis, a single, high-quality crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

The resulting crystal structure would confirm the connectivity of the pyridine ring to the trifluoroethanol side chain. Furthermore, it would provide invaluable insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom, which dictate how the molecules pack together in the solid state.

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure 2,2,2-Trifluoro-1-pyridin-2-ylethanol is crucial for its application in pharmaceuticals and as a chiral ligand. While progress has been made, the development of more efficient, selective, and sustainable asymmetric synthetic methods remains a key research focus.